molecular formula C28H28N2O5S B11578393 1-(4-Butoxy-3-ethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxy-3-ethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578393
M. Wt: 504.6 g/mol
InChI Key: NHMFVVTUJCUWGY-UHFFFAOYSA-N
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Description

1-(4-BUTOXY-3-ETHOXYPHENYL)-2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a butoxy and ethoxy substituted phenyl ring, a dimethyl thiazolyl group, and a chromeno-pyrrole core

Preparation Methods

The synthesis of 1-(4-BUTOXY-3-ETHOXYPHENYL)-2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the thiazolyl group: This step may involve the use of thiazole derivatives and suitable coupling reagents.

    Substitution reactions: The butoxy and ethoxy groups can be introduced through nucleophilic substitution reactions using corresponding alkyl halides.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up the synthesis to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-BUTOXY-3-ETHOXYPHENYL)-2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.

    Substitution: The phenyl and thiazolyl groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Coupling reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles.

Scientific Research Applications

1-(4-BUTOXY-3-ETHOXYPHENYL)-2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, which can be used in various chemical research and industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-BUTOXY-3-ETHOXYPHENYL)-2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism involves binding to these targets and altering their activity, which can result in therapeutic effects.

Comparison with Similar Compounds

1-(4-BUTOXY-3-ETHOXYPHENYL)-2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with similar compounds such as:

    Chromeno[2,3-c]pyrrole derivatives: These compounds share the same core structure but differ in the substituents attached to the phenyl, thiazolyl, and chromeno-pyrrole rings.

    Thiazole-containing compounds: These compounds contain the thiazole ring and may have different substituents and core structures.

    Phenyl-substituted chromeno derivatives: These compounds have a chromeno core with various phenyl substituents.

The uniqueness of 1-(4-BUTOXY-3-ETHOXYPHENYL)-2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H28N2O5S

Molecular Weight

504.6 g/mol

IUPAC Name

1-(4-butoxy-3-ethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H28N2O5S/c1-5-7-14-34-21-13-12-18(15-22(21)33-6-2)24-23-25(31)19-10-8-9-11-20(19)35-26(23)27(32)30(24)28-29-16(3)17(4)36-28/h8-13,15,24H,5-7,14H2,1-4H3

InChI Key

NHMFVVTUJCUWGY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

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